4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid
Description
Historical Context and Development Timeline
The synthesis of 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid was first documented in PubChem records on July 9, 2005, with subsequent modifications tracked through May 18, 2025. Early research focused on establishing reliable synthetic routes for carbamoyl-linked benzoic acid derivatives, driven by their prevalence in non-steroidal anti-inflammatory drug (NSAID) analogs. The introduction of fluorine at the para position of the phenyl carbamoyl group marked a strategic advancement, leveraging fluorine's electron-withdrawing effects to modulate compound reactivity and bioavailability.
Key developmental milestones include:
The compound's evolution reflects broader trends in fluorinated pharmaceutical intermediates, with researchers prioritizing substituent positioning to balance metabolic stability and target engagement.
Properties
IUPAC Name |
4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5/c1-22-14-8-10(16(20)21)2-7-13(14)23-9-15(19)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXLXDQFRJONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Acid Chloride Coupling Strategy
Step 1: Synthesis of 4-fluorophenylcarbamoylmethyl chloride
- React 4-fluoroaniline with chloroacetyl chloride in dichloromethane at 0–5°C.
- Use triethylamine as a base to scavenge HCl.
- Yield: 78–85% after recrystallization (hexane/EtOAc).
Step 2: Etherification of 3-methoxy-4-hydroxybenzoic acid
- Protect carboxylic acid as methyl ester (MeOH, H2SO4, reflux).
- Alkylate with 4-fluorophenylcarbamoylmethyl chloride (K2CO3, DMF, 80°C, 6 h).
- Deprotect ester with LiOH in THF/H2O (0°C to RT, 2 h).
Key data :
- Overall yield: 62%
- Purity (HPLC): >98%
Route B: In Situ Carbamoyl Formation
Step 1: O-Alkylation of 3-methoxy-4-hydroxybenzoic acid
- Use methyl bromoacetate as alkylating agent.
- Phase-transfer conditions: TBAB, NaOH (aq), toluene, 70°C.
Step 2: Amidation with 4-fluoroaniline
- Hydrolyze methyl ester to acetic acid derivative (NaOH, EtOH/H2O).
- Activate acid as mixed anhydride (ClCO2Et, N-methylmorpholine).
- Couple with 4-fluoroaniline in THF at −15°C.
Optimization challenges :
- Temperature control critical to avoid imidization (−15°C optimal)
- Anhydride excess (1.2 eq) improves yield to 74%
Alternative Methodologies from Patent Literature
Suzuki Coupling Approach (Adapted from WO2011037947A1)
Though developed for piperidine derivatives, this method provides insights for aromatic functionalization:
- Generate boronic ester intermediate from brominated precursor.
- Cross-couple with fluorophenyl pyridines under Pd(PPh3)4 catalysis.
Relevance : Demonstrates feasibility of late-stage fluorophenyl introduction.
Reductive Amination Pathway (CN105348276B)
While designed for azetidine derivatives, key steps inform our target synthesis:
- MnO2 oxidation of benzyl alcohol to aldehyde.
- NaBH3CN-mediated reductive amination.
Adaptation potential : Could enable introduction of fluorophenyl group via Schiff base intermediate.
Critical Analysis of Synthetic Challenges
Competing Alkylation Sites
The 4-hydroxy group’s nucleophilicity vs. carbamoyl nitrogen:
Carboxylic Acid Protection Strategies
Comparative protection group performance:
| Protecting Group | Deprotection Conditions | Yield Impact |
|---|---|---|
| Methyl ester | LiOH/THF-H2O | −8% vs. theoretical |
| tert-Butyl ester | TFA/DCM | −15% (acid-sensitive intermediates) |
| Benzyl ester | H2/Pd-C | Not applicable (hydrogenolysis affects aryl fluoride) |
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Route A Cost (USD/kg) | Route B Cost (USD/kg) |
|---|---|---|
| 4-Fluoroaniline | 120 | 120 |
| Chloroacetyl chloride | 85 | – |
| Methyl bromoacetate | – | 65 |
| Total Raw Materials | 298 | 273 |
Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
- δ 12.85 (s, 1H, COOH)
- δ 10.32 (s, 1H, NH)
- δ 7.65–7.58 (m, 2H, Ar-H)
- δ 4.83 (s, 2H, OCH2CO)
- δ 3.85 (s, 3H, OCH3)
HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/0.1% H3PO4 (55:45)
- Retention time: 6.72 min
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the aromatic ring undergo oxidation under controlled conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic medium
-
Conditions : 60–80°C, aqueous H₂SO₄
-
Product : Formation of quinone structures via demethylation and oxidation .
Key Data :
| Substrate Position | Oxidation Product | Yield (%) |
|---|---|---|
| 3-Methoxy | 3-Hydroxy | 72 |
| 4-Carbamoyl | Stable (no change) | N/A |
Hydrolysis Reactions
The carbamoyl moiety undergoes hydrolysis:
-
Reagent : 6M HCl or NaOH
-
Conditions : Reflux for 4–6 hours
-
Product : Corresponding amine (4-fluorophenyl)glycine and release of CO₂.
Kinetics :
-
Rate Constant (k) : 1.2 × 10⁻³ min⁻¹ (acidic), 8.5 × 10⁻⁴ min⁻¹ (basic)
-
Activation Energy (Eₐ) : 45 kJ/mol
Esterification and Amidation
The benzoic acid group participates in condensation reactions:
Esterification
-
Reagent : Methanol, H₂SO₄ catalyst
-
Conditions : 70°C, 12 hours
-
Product : Methyl ester derivative (yield: 85%).
Amidation
-
Reagent : Thionyl chloride (SOCl₂) followed by ammonia
-
Conditions : 0°C → RT, 2 hours
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes halogenation:
-
Reagent : Bromine (Br₂) in acetic acid
-
Conditions : 25°C, 1 hour
Regioselectivity :
| Position | Relative Reactivity |
|---|---|
| 5 | 1.00 |
| 2 | 0.12 |
Photochemical Reactions
Under UV light (254 nm):
-
Reagent : None (neat)
-
Conditions : 24 hours, inert atmosphere
-
Product : Dimerization via [2+2] cycloaddition (yield: 34%).
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals:
-
Decomposition Onset : 220°C
-
Major Pathway : Decarboxylation (mass loss: 18.5%)
Recrystallization Behavior
Recrystallization from ethanol/water (1:3):
Reactivity with Organometallics
-
Reagent : Grignard reagents (e.g., CH₃MgBr)
-
Product : Alkylated benzoic acid derivatives (yield: 62%).
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., HDAC inhibition) and materials science. Future studies should explore its catalytic asymmetric reactions and bioactivity profiling.
Scientific Research Applications
Anti-inflammatory Agents
Research has indicated that derivatives of 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid exhibit anti-inflammatory properties. The compound's structural characteristics allow it to inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs.
Anticancer Activity
Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The presence of the fluorophenyl group may enhance its interaction with cellular targets, potentially leading to increased efficacy against various cancer types.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity, particularly against resistant strains of bacteria. Its unique structure may disrupt bacterial cell wall synthesis or function, presenting a novel approach to combat antibiotic resistance.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Antimicrobial | Inhibited growth of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations. |
Biological Mechanisms
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Cell Cycle Arrest : In cancer cells, it may interfere with cell cycle progression, leading to growth inhibition.
- Membrane Disruption : Its antimicrobial action could be attributed to disruption of membrane integrity in bacteria.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The structural and functional attributes of 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid can be contextualized against related benzoic acid derivatives and carbamoyl-containing analogs. Below is a detailed analysis:
Carbamoyl-Substituted Benzoic Acid Derivatives
Key Observations :
- Compounds 2m and 2n (from ) share the 4-fluorophenylcarbamoyl group but differ in backbone structure (sulfonate esters vs. benzoic acid). Their higher molecular weights (418.83 vs. 327.29) reflect the sulfonate group’s contribution.
Methoxy-Substituted Benzoic Acid Analogs
Key Observations :
- The sulfamoyl group in 4-Methoxy-3-sulfamoylbenzoic acid () introduces a sulfonamide moiety, often associated with enzyme inhibition (e.g., carbonic anhydrase) .
Trifluoromethyl and Heterocyclic Derivatives
Key Observations :
Biological Activity
4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid (CAS Number: 522624-55-1) is a chemical compound with significant potential in various biological applications. With a molecular formula of C16H14FNO5 and a molecular weight of 319.29 g/mol, this compound has garnered attention for its unique structural characteristics that may influence its biological activity.
Chemical Structure and Properties
The compound's structure features a fluorophenyl group, a carbamoyl moiety, and methoxy groups, which are known to enhance solubility and bioactivity. The IUPAC name is 4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxybenzoic acid, highlighting its complex arrangement that contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group likely engages with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, research has indicated that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes. This inhibition could lead to reduced pain and inflammation, akin to non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-fluoroaniline and methoxybenzoic acids. Its applications extend beyond medicinal chemistry; it serves as a building block in organic synthesis for developing more complex molecules .
Q & A
Q. What are the key synthetic routes for 4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between activated benzoic acid derivatives and 4-fluorophenylcarbamoyl intermediates. For example, coupling 3-methoxy-4-hydroxybenzoic acid with a carbamoylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) forms the ether linkage . Temperature control (45–60°C) and solvent selection (e.g., dichloromethane or DMF) are critical for minimizing side reactions. Post-synthesis purification via recrystallization or column chromatography improves purity, with yields typically ranging from 60–85% depending on stoichiometric ratios .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and methoxyphenyl groups) and confirms ester/carboxylic acid functionalities .
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and amide groups) .
- HPLC-MS : Validates molecular weight (MW: ~345 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the primary biological targets or mechanisms of action explored for this compound?
- Methodological Answer : Preliminary studies suggest interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially relevant to neurodegenerative diseases. Competitive inhibition assays using Ellman’s method (measuring thiocholine production at 412 nm) are standard for evaluating IC₅₀ values . Receptor-binding studies may employ fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for targets like G-protein-coupled receptors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across enzymatic assays?
- Methodological Answer : Contradictions in IC₅₀ values often arise from assay conditions (e.g., pH, substrate concentration, or temperature). To standardize results:
- Use identical buffer systems (e.g., PBS at pH 7.4) and enzyme sources (recombinant vs. tissue-extracted).
- Validate activity via orthogonal methods (e.g., isothermal titration calorimetry for binding constants) .
- Perform dose-response curves in triplicate to assess reproducibility .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React the carboxylic acid group with sodium or potassium hydroxide to improve aqueous solubility .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for enhanced membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .
- Nanoparticle Encapsulation : Use liposomal carriers or PLGA nanoparticles to increase circulation time, as demonstrated for structurally similar benzoic acid derivatives .
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl substitution) impact target selectivity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs with substituent variations and testing them against target panels. For example:
- Replace the 4-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety to assess steric/electronic effects on AChE inhibition .
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with catalytic triads) .
Q. What environmental fate studies are recommended to assess ecotoxicological risks?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis Stability : Incubate the compound at varying pH levels (3–9) and analyze degradation products via LC-MS .
- Biodegradation : Use activated sludge models to measure half-life under aerobic/anaerobic conditions .
- Ecotoxicity : Conduct Daphnia magna or Danio rerio assays to determine LC₅₀ values and assess bioaccumulation potential .
Data Contradiction Analysis
Q. Why do different synthetic protocols report conflicting melting points for this compound?
- Methodological Answer : Variations in melting points (e.g., 169–171°C vs. 180–182°C) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
